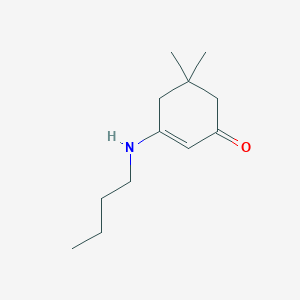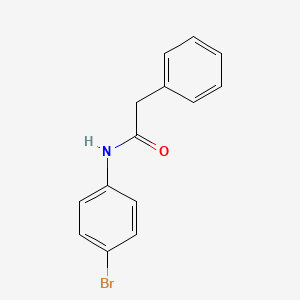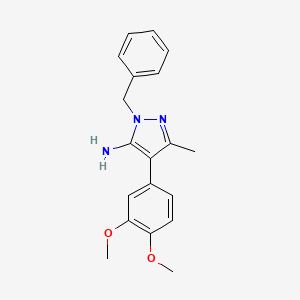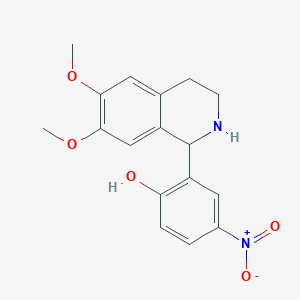![molecular formula C17H25NO2 B3821354 1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine](/img/structure/B3821354.png)
1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine
概要
説明
1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine is a synthetic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring, a dioxolane ring, and a phenylethyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine typically involves the following steps:
Formation of the Dioxolane Ring: The dioxolane ring can be synthesized by reacting an aldehyde or ketone with ethylene glycol in the presence of an acid catalyst.
Attachment of the Phenylethyl Group: The phenylethyl group can be introduced through a Friedel-Crafts alkylation reaction, where benzene is reacted with ethyl chloride in the presence of a Lewis acid catalyst.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a primary amine and a diol, catalyzed by a Cp*Ir complex.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactions, which allow for efficient and scalable synthesis. For example, a practical continuous flow reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents can provide various enantioenriched α-substituted piperidines in good yields and high diastereoselectivities .
化学反応の分析
Types of Reactions: 1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in an aqueous medium.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted piperidine derivatives.
科学的研究の応用
1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition.
Medicine: Explored for its potential therapeutic effects, including analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist at certain receptors, modulating their activity. The compound’s effects are mediated through binding to these receptors and altering their signaling pathways .
類似化合物との比較
Fentanyl Analogs: Compounds such as carfentanil and lofentanyl share structural similarities with 1-{[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl}piperidine, particularly in the piperidine ring and phenylethyl group
Piperidine Derivatives: Other piperidine derivatives, such as donepezil analogs, also exhibit similar structural features and pharmacological activities.
Uniqueness: this compound is unique due to the presence of the dioxolane ring, which imparts distinct chemical and biological properties. This structural feature differentiates it from other piperidine derivatives and contributes to its specific applications and effects.
特性
IUPAC Name |
1-[[2-(1-phenylethyl)-1,3-dioxolan-4-yl]methyl]piperidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO2/c1-14(15-8-4-2-5-9-15)17-19-13-16(20-17)12-18-10-6-3-7-11-18/h2,4-5,8-9,14,16-17H,3,6-7,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODYIWFSYHAIAAO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1OCC(O1)CN2CCCCC2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-ethyl-6-(3-fluorophenyl)-N-[2-(1H-pyrazol-1-yl)ethyl]imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B3821303.png)

![2,2'-[(3-methoxyphenyl)methylene]bis(1H-indene-1,3(2H)-dione)](/img/structure/B3821317.png)
![12-(4-propoxyphenyl)-2-azapentacyclo[11.7.0.03,11.04,9.015,20]icosa-1,3(11),4,6,8,12,15,17,19-nonaene-10,14-dione](/img/structure/B3821322.png)
![6,8-Dimethyl-4-(propan-2-yl)-3-oxabicyclo[3.3.1]non-6-ene](/img/structure/B3821326.png)
![(4,6,8-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821332.png)
![(4,6,9-trimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821333.png)
![(4,6-dimethyl-3-oxabicyclo[3.3.1]non-6-en-1-yl)methyl acetate](/img/structure/B3821340.png)
![[4-(4-methoxyphenyl)-6-methyl-3-oxabicyclo[3.3.1]non-6-en-1-yl]methanol](/img/structure/B3821343.png)
![1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)piperidine](/img/structure/B3821346.png)
![2-{4-[2-(allyloxy)benzyl]-1-cyclopentyl-2-piperazinyl}ethanol](/img/structure/B3821368.png)


